1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
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Overview
Description
1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including benzimidazole, triazole, and pyridine, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Triazole Ring Formation: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Pyridine Ring Introduction: The pyridine ring can be incorporated via a nucleophilic substitution reaction using pyridine derivatives.
Final Coupling: The final step involves the coupling of the benzimidazole, triazole, and pyridine moieties through a sulfide linkage, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfide linkage to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-benzimidazol-2-ylmethyl 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
- 1H-benzimidazol-2-ylmethyl 4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
- 1H-benzimidazol-2-ylmethyl 4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
Uniqueness
1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide stands out due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Biological Activity
The compound 1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4S, and it features a benzimidazole core linked to a triazole moiety. The presence of multiple nitrogen atoms within its structure contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to our target compound have shown significant activity against various Gram-positive and Gram-negative bacteria. A study reported the minimum inhibitory concentrations (MIC) of related benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating effectiveness comparable to standard antibiotics.
Compound | MIC (μg/ml) | Target Pathogen |
---|---|---|
Compound A | 50 | S. aureus |
Compound B | 25 | E. coli |
Target Compound | TBD | TBD |
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. A review summarized various mechanisms through which these compounds exert their effects, including the induction of apoptosis and inhibition of cell proliferation. For example, compounds with structural similarities to our target compound have been shown to activate caspases involved in apoptosis pathways.
Case Study : A derivative with a similar structure was tested on human melanoma cells (A375). It was found to induce apoptosis via reactive oxygen species (ROS) generation and subsequent DNA damage.
Antiviral Activity
The antiviral efficacy of benzimidazole derivatives has also been documented, particularly against hepatitis viruses. Compounds have been synthesized that inhibit the secretion of hepatitis B surface antigen (HBsAg) with EC50 values indicating potent antiviral action.
Compound | EC50 (nM) | Virus Type |
---|---|---|
Compound C | 1.5 | Hepatitis B Virus |
Compound D | 3.0 | Hepatitis C Virus |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives can often be correlated with their structural features. Modifications at specific positions on the benzimidazole or triazole rings can enhance or diminish activity. For instance, substituents such as methyl or pyridine groups can significantly influence the compound's interaction with biological targets.
Properties
CAS No. |
577982-31-1 |
---|---|
Molecular Formula |
C22H18N6S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H18N6S/c1-15-6-8-17(9-7-15)28-21(16-10-12-23-13-11-16)26-27-22(28)29-14-20-24-18-4-2-3-5-19(18)25-20/h2-13H,14H2,1H3,(H,24,25) |
InChI Key |
WXDPLPVXMJZZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)C5=CC=NC=C5 |
Origin of Product |
United States |
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